![molecular formula C14H17N3O3 B362369 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 361998-66-5](/img/structure/B362369.png)

2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

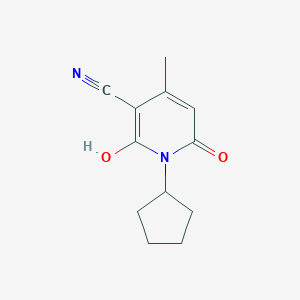

The compound “2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains an imidazole ring and a morpholine ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms, and it’s a key component in many biologically active molecules . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, often used in organic synthesis as a building block.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and morpholine rings. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .

Wissenschaftliche Forschungsanwendungen

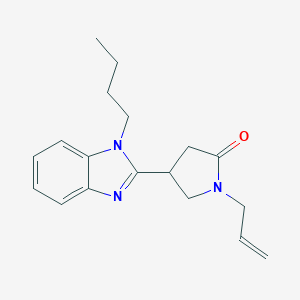

Aminomethylation of Imidazoheterocycles :

- Aminomethylation at C-3 of imidazopyridines with morpholine is a novel phenomenon, potentially useful for synthesizing aminomethylated derivatives under mild conditions. This process involves the use of morpholine as a methylene group source, indicating a potential application in organic synthesis and chemical modification of compounds similar to 2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone (Mondal et al., 2017).

Corrosion Inhibition :

- Benzimidazole derivatives, which are structurally similar to the compound , have been studied for their potential as corrosion inhibitors for steel in acidic environments. These studies show that such compounds can effectively prevent steel corrosion, suggesting possible industrial applications (Yadav et al., 2016).

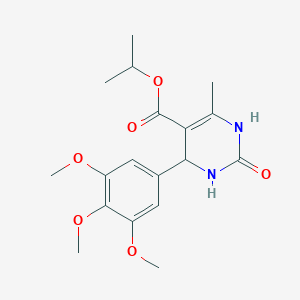

Antioxidant and Glucosidase Inhibition :

- Benzimidazole derivatives containing a morpholine skeleton have shown promising results in antioxidant activities and as glucosidase inhibitors. This suggests potential applications in managing oxidative stress and metabolic disorders (Özil et al., 2018).

Anticancer Activities :

- Some benzimidazole derivatives have been synthesized and tested for their anticancer activities. The results indicate that these compounds could be potential candidates for cancer treatment, highlighting another significant area of application (Yurttaş et al., 2013).

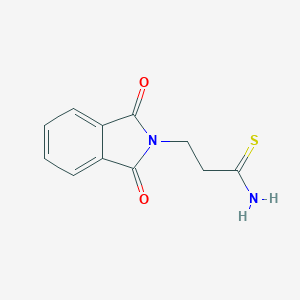

Antimicrobial Agents :

- Compounds containing the morpholine moiety have been designed and synthesized as antimicrobial agents. This demonstrates the potential use of such compounds in combating microbial infections (Sahin et al., 2012).

Wirkmechanismus

Target of Action

It is known that imidazole-based compounds, which this compound is a part of, have a wide range of bioactivity . They are structures with high pharmaceutical activity, showing good tissue penetration and permeability .

Mode of Action

It is known that imidazole and its derivatives can show antibacterial activities against various microorganisms . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .

Biochemical Pathways

Imidazole and its derivatives are important components of many biomolecules such as histidine, purine, biotin, vitamin b12, and histamine .

Pharmacokinetics

Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water , which could influence their bioavailability.

Result of Action

It has been reported that some imidazole derivatives have remarkable antibacterial activity .

Action Environment

It is known that the excessive, long-term, and uncontrolled use of antibiotic agents may cause the existing bacteria to develop resistance to the drug .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. Given the presence of the imidazole and morpholine rings, which are found in many biologically active compounds, it’s possible that this compound could have applications in medicinal chemistry or drug discovery .

Eigenschaften

IUPAC Name |

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-10-13-15-11-3-1-2-4-12(11)17(13)9-14(19)16-5-7-20-8-6-16/h1-4,18H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYLPIXBHRBQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)

![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)

![2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B362332.png)

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)